
GSK 1562590 Hydrochlorid
Übersicht
Beschreibung
GSK 1562590 hydrochloride is a high affinity and selective urotensin II (UT) receptor antagonist . It exhibits selectivity for UT receptors over a range of G protein-coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters .
Molecular Structure Analysis
The molecular weight of GSK 1562590 hydrochloride is 617.95 . Its chemical formula is C30H30Cl2N4O4.HCl . The chemical name is N - [ (1 R )-1- [3’- (Aminocarbonyl) [1,1’-biphenyl]-4-yl]-2- (1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro- N -methyl-3-oxo-4 H -1,4-benzoxazine-4-acetamide hydrochloride .Physical And Chemical Properties Analysis
GSK 1562590 hydrochloride is soluble to 100 mM in DMSO . It should be stored at +4°C .Wissenschaftliche Forschungsanwendungen
GSK 1562590 Hydrochlorid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Herz-Kreislauf-Forschung: this compound ist ein hoch affiner und selektiver Antagonist des Urotensin-II-Rezeptors (UT-Rezeptor), der eine bedeutende Rolle in der Herz-Kreislauf-Funktion spielt. Es unterdrückt die durch humanes Urotensin-II induzierte Kontraktion der isolierten Ratten-Aorta sowohl in vitro als auch ex vivo, was es zu einem wertvollen Werkzeug für die Untersuchung der Gefäßreaktivität und potenzieller therapeutischer Interventionen bei Gefäßstörungen macht .
Hypertonie-Studien: Diese Verbindung hat sich als Hemmstoff des durch humanes Urotensin-II induzierten Anstiegs des mittleren Blutdrucks in vivo erwiesen. Dies deutet auf seine potenzielle Anwendung bei der Erforschung neuer Behandlungen für Bluthochdruck und andere damit verbundene Herz-Kreislauf-Erkrankungen hin .
Rezeptor-Bindungsaffinitätsanalyse: Mit hohen pKi-Werten an rekombinanten Rezeptoren von Affen, Menschen, Mäusen, Katzen und Ratten dient this compound als exzellenter Kandidat für die Untersuchung der Rezeptor-Bindungsaffinität über verschiedene Spezies hinweg, was zum Verständnis interspezieller Unterschiede in der Rezeptorpharmakologie beiträgt .
Selektivitätsprofilierung: this compound zeigt Selektivität für UT-Rezeptoren gegenüber einer Reihe von G-Protein-gekoppelten Rezeptoren (GPCRs), Ionenkanälen, Enzymen und Neurotransmittertransportern. Diese Selektivität macht es zu einer wichtigen Verbindung für die Profilierung der Spezifität von UT-Rezeptoren in verschiedenen biologischen Prozessen .
Zellbiologische Forschung: Als vielseitiger Ligand, der an Ionenkanal-Rezeptorstellen bindet und diese aktiviert, wird this compound in der Zellbiologieforschung verwendet, um Signalwege in Zellen zu untersuchen, die Ionenkanäle und ihre physiologischen Rollen betreffen .
Peptid- und Protein-Interaktionsstudien: Die Fähigkeit dieser Verbindung, mit Peptiden und Proteinen zu interagieren, macht sie zu einem nützlichen Werkzeug für die Untersuchung dieser Wechselwirkungen, die für das Verständnis vieler biologischer Prozesse und die Entwicklung neuer Therapeutika entscheidend sind .
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
GSK 1562590 hydrochloride interacts with the urotensin-II receptor (UT), a G protein-coupled receptor. The compound has high affinity for mammalian recombinant (mouse, rat, cat, monkey, human) and native UT, with pKi values of 9.14-9.66 . The nature of these interactions involves the binding of GSK 1562590 hydrochloride to the UT receptor, thereby antagonizing its function .
Cellular Effects
The effects of GSK 1562590 hydrochloride on cells are primarily mediated through its interaction with the UT receptor. It suppresses human urotensin-II-induced contraction of isolated rat aorta in vitro and ex vivo This suggests that GSK 1562590 hydrochloride can influence cell function by modulating cell signaling pathways related to contraction
Molecular Mechanism
The molecular mechanism of action of GSK 1562590 hydrochloride involves its binding to the UT receptor, thereby inhibiting the receptor’s function This inhibition can lead to changes in gene expression and cellular responses
Eigenschaften
IUPAC Name |
3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVXEMMIPYMBLL-SNYZSRNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





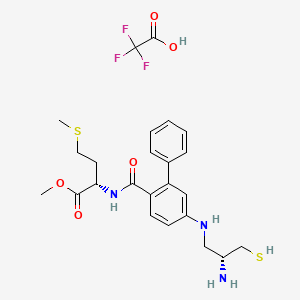
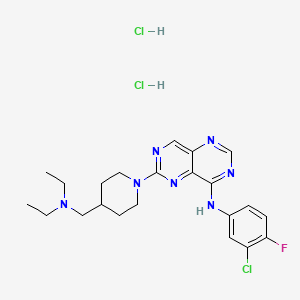
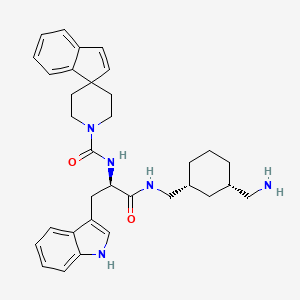

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)
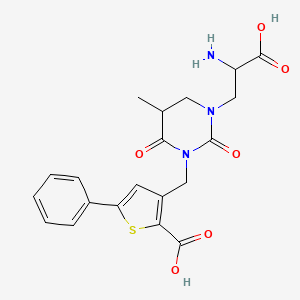


![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)
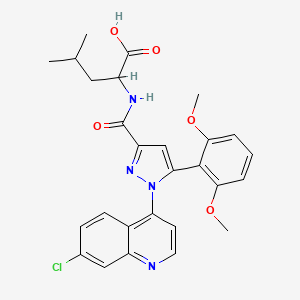
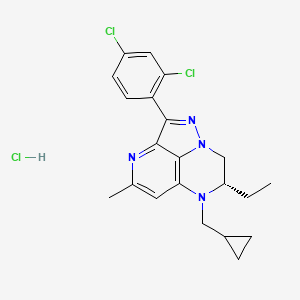
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)